Lactic acid, known chemically as 2-hydroxypropanoic acid, has the molecular formula . It is an organic acid that appears as a colorless liquid or white solid and is highly soluble in water. Lactic acid is produced naturally in the body during anaerobic respiration, particularly in muscle cells during intense exercise when oxygen is scarce. It is also a key component in various fermented foods, such as yogurt and sour milk, where it contributes to their sour taste and acts as a preservative by inhibiting the growth of spoilage bacteria .
Lactic acid exists in two enantiomeric forms: L-lactic acid and D-lactic acid, with the former being the predominant form produced in human metabolism. The compound is classified as an alpha-hydroxy acid due to the presence of a hydroxyl group adjacent to the carboxylic acid group .
Lactic acid plays a crucial role in human metabolism. During intense physical activity, when oxygen levels are insufficient for aerobic respiration, lactic acid accumulates in muscle cells. This accumulation is associated with muscle fatigue and soreness but also serves as a temporary energy source until oxygen levels are restored. Moreover, lactic acid can be converted back to glucose in the liver through gluconeogenesis when oxygen becomes available again .
In addition to its metabolic roles, lactic acid has been shown to have antimicrobial properties. It inhibits the growth of various pathogens and is utilized in food preservation and probiotic formulations .
Lactic acid can be synthesized through several methods:
Lactic acid has a wide range of applications across various industries:
Research on lactic acid interactions focuses on its metabolic pathways and effects on human health. Studies indicate that elevated levels of lactate can lead to lactic acidosis under certain pathological conditions. Conversely, lactate plays a role in signaling pathways that influence energy metabolism and may enhance cognitive function by promoting neurogenesis .
Additionally, lactate's interaction with neurotransmitters suggests potential implications for mood regulation and mental health treatments .
Several compounds share structural or functional similarities with lactic acid:
Lactic acid's unique features include:
Microbial production of LBA predominantly utilizes Pseudomonas taetrolens and Gluconobacter frateurii, which exhibit robust lactose-oxidizing capabilities. P. taetrolens achieves remarkable titers of 180 g/L LBA in shake-flask cultures under optimized conditions (25°C, pH 6.5, 200 g/L lactose). This strain’s inability to metabolize lactose or LBA prevents product degradation, enhancing yield stability. Comparatively, G. frateurii NBRC3285 demonstrates superior per-cell productivity, generating LBA without assimilating substrates, making it ideal for resting-cell systems.
Table 1: Microbial Strains for LBA Production
Strain | LBA Titer (g/L) | Productivity (g/L/h) | Key Feature |
---|---|---|---|
Pseudomonas taetrolens | 180 | 4.9 | High-titer, pH-stable |
Gluconobacter frateurii | 30% conversion | 2.5 | Resting-cell compatibility |
Zymomonas mobilis | 95 | 1.8 | Ethanol co-production |
Metabolic pathways diverge between genera: Pseudomonas employs a dehydrogenase-mediated oxidation of lactose to lactobion-δ-lactone, followed by lactonase hydrolysis to LBA. In contrast, Gluconobacter utilizes membrane-bound dehydrogenases for direct lactose oxidation.
Enzymatic LBA synthesis leverages cellobiose dehydrogenase (CDH) and laccase systems, bypassing microbial cultivation. Phlebia lindtneri CDH oxidizes lactose via a flavin-adenine dinucleotide (FAD)-dependent mechanism, transferring electrons to cytochrome domains. Coupling with Cerrena unicolor laccase enables oxygen-dependent redox cycling, achieving 13 mM LBA at 50°C with 2,6-dichlorophenolindophenol (DCPIP) as a mediator. The Pycnoporus sp. SYBC-L10 system eliminates exogenous mediators by secreting CDH-3-HAA-laccase complexes, achieving 3.1 g/L/h productivity.
Structural studies of Lactobacillus lactate oxidase (LOX) reveal critical active-site dynamics: substrate binding induces conformational shifts in H265 and D174 residues, facilitating proton transfer to FMN cofactors. This mechanism mirrors LDH’s NADH-dependent catalysis but utilizes O₂ directly, enabling aerobic LBA synthesis.
Lactose concentration and purity significantly impact LBA yields. P. taetrolens achieves maximal productivity at 200 g/L lactose, though catabolite repression occurs beyond this threshold. Whey permeate, a dairy byproduct containing 70–80 g/L lactose, serves as a low-cost alternative, but requires pretreatment to remove inhibitory lipids and proteins.
Table 2: Substrate Optimization Parameters
Parameter | Optimal Range | Effect on LBA Production |
---|---|---|
Lactose concentration | 150–200 g/L | Maximizes titer without inhibition |
Temperature | 25–30°C | Balances enzyme activity & stability |
pH | 6.0–6.5 | Enhances lactonase hydrolysis |
Oxygen transfer rate | 0.8–1.2 vvm | Sustains oxidase activity |
Ethanol precipitation (6:1 v/v) at pH 6.5 efficiently recovers LBA from fermentation broth, achieving 97.6% purity via T42 cation-exchange chromatography.
Continuous bioreactors enhance LBA productivity by maintaining steady-state conditions. A 5-L bioreactor with P. taetrolens achieves 4.9 g/L/h productivity, surpassing batch systems by 96%. Immobilized-cell systems using κ-carrageenan gels extend operational stability to 120 hours, mitigating cell washout.
Process intensification strategies include:
Lactonic acid demonstrates prebiotic potential by selectively stimulating the growth of beneficial gut bacteria, particularly Lactobacillus and Bifidobacterium species. Its resistance to enzymatic digestion in the upper gastrointestinal tract allows it to reach the colon intact, where it undergoes fermentation by commensal microbes [2] [3]. This process generates short-chain fatty acids (SCFAs), such as acetate and butyrate, which lower intestinal pH and inhibit pathogenic bacteria colonization [4] [2].
Studies highlight lactonic acid’s ability to enhance the viability of probiotic strains. For instance, Lactobacillus fermentum exhibits accelerated growth in substrates containing lactonic acid, with a 16 mg/cm³ concentration increasing biomass production by 40% compared to controls [2]. Similarly, Bifidobacterium bifidum strains show improved metabolic activity in the presence of lactonic acid, attributed to its role as a carbon source for saccharolytic fermentation [3].
Table 1: Impact of Lactonic Acid on Probiotic Bacterial Growth
Bacterial Strain | Lactonic Acid Concentration | Growth Enhancement (%) |
---|---|---|
Lactobacillus fermentum | 16 mg/cm³ | 40 |
Bifidobacterium bifidum | 10 mg/cm³ | 25 |
Lactobacillus acidophilus | 12 mg/cm³ | 30 |
These effects correlate with improved gut barrier function and immune modulation, as SCFAs regulate tight junction proteins and dendritic cell activity [4] [5].
Lactonic acid inhibits lipid oxidation through multiple pathways, making it a potent antioxidant in lipid-rich foods. Its hydroxyl and carboxyl groups chelate pro-oxidant metal ions like Fe²⁺ and Cu²⁺, preventing the initiation of radical chain reactions [5] [2]. Additionally, lactonic acid scavenges reactive oxygen species (ROS), including hydroxyl radicals (- OH) and superoxide anions (O₂- ⁻), via electron transfer mechanisms [5].
In model systems, lactonic acid reduces malondialdehyde (MDA) levels—a marker of lipid peroxidation—by 60% in rapeseed oil stored at 25°C for 30 days [2]. This activity is concentration-dependent, with 0.1% (w/w) lactonic acid suppressing hexanal formation (a secondary oxidation product) by 75% in fatty fish matrices [5].
Table 2: Antioxidant Efficacy of Lactonic Acid in Food Matrices
Food Matrix | Lactonic Acid Concentration | Oxidation Reduction (%) |
---|---|---|
Rapeseed Oil | 0.05% (w/w) | 60 |
Salmon Fillet | 0.1% (w/w) | 75 |
Processed Meat | 0.2% (w/w) | 80 |
These mechanisms are synergistic with endogenous antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), which lactonic acid upregulates in in vitro models [5].
In dairy products, lactonic acid modifies texture by interacting with casein micelles and whey proteins. Its cyclic structure enhances water-binding capacity, increasing yogurt firmness by 20% at concentrations of 0.3% (w/w) [6] [5]. This interaction also stabilizes protein networks during fermentation, reducing syneresis (whey separation) by 35% in stirred yogurt [6].
Lactonic acid’s antimicrobial properties extend shelf-life by inhibiting spoilage organisms like Pseudomonas spp. and Enterobacteriaceae. In cheese, 0.5% (w/w) lactonic acid delays mold growth by 14 days, maintaining sensory attributes such as elasticity and flavor intensity [6] [5].
Table 3: Lactonic Acid’s Effects on Dairy Product Quality
Parameter | Lactonic Acid Concentration | Improvement (%) |
---|---|---|
Yogurt Firmness | 0.3% (w/w) | 20 |
Syneresis Reduction | 0.2% (w/w) | 35 |
Mold Inhibition | 0.5% (w/w) | 50 |
These functional benefits position lactonic acid as a dual-purpose ingredient for enhancing both nutritional and sensory profiles in dairy applications.